N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide (molecular formula: C₁₀H₁₆N₄OS; molecular weight: 240.33 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a piperazine-methyl group at the 4-position and an acetamide moiety at the 2-position . Thiazole derivatives are known for their aromaticity and diverse biological activities due to their sulfur and nitrogen atoms, which enable interactions with biological targets .
Properties
IUPAC Name |
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-8(15)12-10-13-9(7-16-10)6-14-4-2-11-3-5-14/h7,11H,2-6H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELBDEAGHUNLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H16N4OS
- Molecular Weight : 240.325 g/mol
- CAS Number : 1094516-31-0
- SMILES Notation : NC(=O)C(CN1CCN(CC1)Cc1scc(n1))=O
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with piperazine and acetic anhydride. The synthetic pathway may include various intermediates that are characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures .
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 0.12 |
| Compound B | Jurkat (leukemia) | 2.05 ± 0.15 |
| This compound | HeLa (cervical cancer) | <5.00 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125.00 |
Neuroprotective Effects
Recent studies suggest that thiazole derivatives can also exhibit neuroprotective effects. The compound has been linked to cholinesterase inhibition, which is beneficial in the context of neurodegenerative diseases like Alzheimer's . This activity is crucial as it helps maintain acetylcholine levels in the brain.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Acetamide Group : Contributes to the overall stability and interaction with biological targets.
Studies have shown that modifications at specific positions on the thiazole or piperazine rings can significantly alter the potency and selectivity of the compound .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in a Phase I trial for patients with advanced solid tumors, showing promising results in tumor reduction.
- Case Study 2 : In a preclinical model of bacterial infection, this compound demonstrated superior efficacy compared to standard treatments, leading to further investigations into its potential as a new antibiotic .
Scientific Research Applications
The applications of N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide are not explicitly detailed within the provided search results. However, the search results provide information on related compounds and their potential applications, which can help infer the potential applications of the title compound.
Here's what can be gathered from the search results:
Thiazole Derivatives: Thiazoles, a class of heterocyclic organic compounds, have a structure where sulfur and nitrogen atoms are arranged in a five-membered ring . The arrangement allows pi electrons to move freely, giving it aromatic properties . Thiazole-containing compounds have shown diverse biological activities .
Piperazine Derivatives: Piperazine is a heterocyclic ring containing nitrogen and is considered an attractive scaffold for analgesic and anti-inflammatory drug development .
Potential Applications Based on Analogues and Derivatives:
- Anticonvulsant Activity: Thiazole analogues have displayed anticonvulsant properties in studies . For instance, a specific analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited significant activity with a protection index of 9.2 .
- Anticancer Activity: Thiazole-integrated pyridine derivatives have shown antitumor activity against various cancer cell lines . One such hybrid demonstrated better anti-breast cancer efficacy than a standard drug due to the presence of a chlorine group . Thiazole pyrimidine derivatives have also been evaluated for anticancer activity, with some compounds showing significant antiproliferative effects .
- Anti-inflammatory Activity: Some pyridazine derivatives showed weak heat-induced haemolysis inhibition .
- Other potential activities: Other studies focus on the development of novel compounds, for example 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide, with potential applications .
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution reactions, enabling functionalization of the nitrogen atoms:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts .
-
Acylation : Forms acylated derivatives when treated with acetyl chloride or acetic anhydride .
Example Reaction :
Hydrolysis of the Acetamide Group
The acetamide functionality can be hydrolyzed under acidic or basic conditions:
Electrophilic Substitution on the Thiazole Ring
The thiazole ring participates in electrophilic substitutions, primarily at the 5-position:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at C-5 .
-
Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 5-halo derivatives .
Key Observation : The electron-withdrawing acetamide group at C-2 directs electrophiles to the C-5 position .
Oxidation and Reduction Reactions
Coupling Reactions
The compound serves as a scaffold for synthesizing hybrid molecules:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives .
-
Peptide Coupling : EDCI/HOBt mediates amide bond formation with carboxylic acids .
Example Protocol :
-
Dissolve N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide (1 eq) in dry DMF.
-
Add EDCI (1.2 eq), HOBt (1.2 eq), and R-COOH (1.5 eq).
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Stir at RT for 12h to yield N-acylated derivatives (85–92% yield) .
Stability Under Various Conditions
Research Highlights
-
Antimicrobial Derivatives : Coupling with 4-fluorobenzoic acid yielded compounds with MIC values of 8 μg/mL against S. aureus .
-
Kinetic Studies : Hydrolysis follows first-order kinetics with in pH 7.4 buffer .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Experimental protocols and yields align with trends observed in structurally analogous thiazole-piperazine hybrids .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Structural Differences and Implications
- Piperazine Substituents : The presence of a fluorophenyl group (as in 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methylbenzothiazol-2-yl)acetamide) enhances lipophilicity and binding affinity, whereas methoxy groups (e.g., in Compound 6a) modulate electronic effects and metabolic stability .
- Acetamide Position : The acetamide group in the target compound is conserved across analogues but varies in its attachment point (e.g., linked to benzothiazole in fluorinated derivatives), affecting solubility and membrane permeability .
Preparation Methods
Synthesis Strategy Overview
The synthetic approach generally follows these key steps:
- Formation of the 1,3-thiazole ring bearing an amino group at the 2-position.
- Acetylation of the 2-aminothiazole to form the acetamide.
- Introduction of a piperazin-1-ylmethyl substituent at the 4-position of the thiazole ring via nucleophilic substitution or palladium-catalyzed coupling.
- Final purification and characterization.
Detailed Synthetic Route
Preparation of 2-Aminothiazole Intermediate
- Starting from acetophenone derivatives, the 1,3-thiazole ring is constructed by bromination followed by treatment with thiourea, yielding 2-aminothiazole intermediates.
- For example, 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine was synthesized by reacting acetophenone with phenyltrimethylammonium tribromide, then thiourea.
Acetylation to Form Acetamide
Introduction of the Piperazin-1-ylmethyl Group
- The key functionalization involves attaching a piperazine moiety at the 4-position of the thiazole ring.
- This is achieved via ipso-substitution under basic conditions or palladium-catalyzed Buchwald–Hartwig amination reactions.
- For instance, the acetylated intermediate is reacted with piperazine derivatives using sodium hydride as a base in solvents like tetrahydrofuran or N-methylpyrrolidone, at temperatures ranging from 0 °C to room temperature or higher.
- Palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) with bulky phosphine ligands facilitate coupling reactions at elevated temperatures (80–100 °C) in toluene-water mixtures.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination and thiazole formation | Phenyltrimethylammonium tribromide, thiourea | Room temp to 60 °C | ~57 | Formation of 2-aminothiazole intermediate |
| Acetylation | Acetic anhydride, pyridine | 60 °C, 1 h | 88 | Conversion to acetamide |
| Piperazine coupling | Sodium hydride, piperazine derivative, THF or NMP | 0 °C to RT or 80–100 °C (Pd-catalyzed) | 59–81 | Ipso-substitution or Buchwald–Hartwig amination |
| Hydrolysis | 1 M NaOH aqueous, EtOH, THF | 60 °C | Variable | Ester hydrolysis to carboxylic acid or amide |
Research Findings and Analysis
- The synthetic route is robust, allowing for functional group tolerance and structural diversity by varying substituents on the thiazole ring and piperazine moiety.
- Palladium-catalyzed coupling reactions enhance the efficiency and selectivity of piperazine introduction, with yields up to 81% reported.
- The acetylation step is straightforward and high yielding, providing a stable acetamide group crucial for biological activity.
- Hydrolysis steps ensure conversion of ester precursors to the desired amide or acid functionalities, facilitating further derivatization if needed.
- The entire synthesis benefits from mild to moderate reaction temperatures and common laboratory reagents, making it suitable for scale-up.
Summary Table of Key Intermediates and Final Product
| Compound ID | Description | Key Reaction Step | Yield (%) | Characterization Highlights |
|---|---|---|---|---|
| 5 | 2-Aminothiazole derivative | Bromination + thiourea treatment | 57 | White solid, confirmed by NMR and MS |
| 6 | N-Acetylated 2-aminothiazole (acetamide) | Acetylation | 88 | White solid, NMR δ 2.18 (CH3), MS m/z 305 |
| 8 | 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | Functionalization at 5-position | 59–81 | Purified by column chromatography |
| 9a–g | Piperazine coupled derivatives | Pd-catalyzed coupling | 59–81 | Characterized by NMR, MS |
| Final compound (N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide) | Piperazine substitution + hydrolysis | 50–80 | Confirmed by NMR, MS, and biological assays |
Additional Notes
- Alternative synthetic approaches involving one-pot or sequential reactions have been explored for related heterocyclic amides but are less documented for this specific compound.
- The described methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and base strength to optimize yields and purity.
- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures, and characterization includes NMR (1H, 13C) and mass spectrometry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide, and how are intermediates characterized?
- Methodology :
- Step 1 : React piperazine derivatives with thiazole precursors via nucleophilic substitution or coupling reactions. For example, thiazole-2-amine intermediates can be functionalized with piperazine-methyl groups using reductive amination or alkylation .
- Step 2 : Purify intermediates via column chromatography or recrystallization.
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond formation, infrared (IR) spectroscopy for functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹), and elemental analysis to verify purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Key Methods :
- NMR Spectroscopy : Assign peaks for thiazole protons (δ 6.5–7.5 ppm), piperazine methylene (δ 3.0–3.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or ESI-MS.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if applicable) .
Q. What initial biological screening assays are recommended for evaluating this compound?
- Approach :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Keep in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Strategy :
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers (THF) for coupling efficiency .
- Catalyst Selection : Test palladium catalysts (e.g., Pd/C) for reductive amination or copper(I) iodide for click chemistry .
- Table 1 : Example optimization
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Pd/C | 72 | 95 |
| THF | CuI | 65 | 92 |
| DMSO | None | 58 | 90 |
Q. How do structural modifications (e.g., substituent variation) impact biological activity in SAR studies?
- Methodology :
- Substituent Library : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole or piperazine rings .
- Activity Trends : Compare IC₅₀ values in cytotoxicity assays. For example:
| Substituent (R) | IC₅₀ (μM) |
|---|---|
| 4-Fluorophenyl | 12.3 |
| 4-Bromophenyl | 8.7 |
| 4-Methylphenyl | 18.9 |
- Mechanistic Insight : Use molecular docking to correlate substituent effects with target binding (e.g., kinase active sites) .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting :
- Purity Verification : Re-analyze compound purity via HPLC; impurities >5% may skew results .
- Assay Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Target Selectivity : Profile off-target effects using kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) .
Q. What computational methods are effective for predicting binding modes and pharmacokinetics?
- Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., EGFR kinase). Docking scores <–7 kcal/mol suggest strong binding .
- ADME Prediction : Apply SwissADME to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability (RMSD <2 Å indicates stable binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
